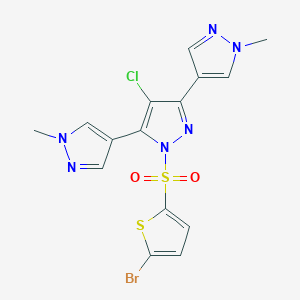![molecular formula C19H22N4O2 B14926788 [6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14926788.png)
[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a furan ring, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the furan ring and the piperidine moiety. Key steps include:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.
- Attachment of the Furan Ring : The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural or its derivatives.
- Introduction of the Piperidine Moiety : This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the core structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
- Reduction : Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially converting it to a dihydropyrazolo derivative.
- Substitution : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine moiety.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
- Substitution : Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
- Oxidation : Furan-2,3-dione derivatives.
- Reduction : Dihydropyrazolo derivatives.
- Substitution : Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.
- Dichloroanilines : These compounds consist of an aniline ring substituted with chlorine atoms and have applications in dye and herbicide production .
- Barium and Strontium Compounds : These compounds are chemically similar and are used in various industrial applications .
Uniqueness: The uniqueness of 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its combination of a pyrazolo[3,4-b]pyridine core with a furan ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H22N4O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-4-5-9-23(12)19(24)14-11-15(16-8-6-10-25-16)20-18-17(14)13(2)21-22(18)3/h6,8,10-12H,4-5,7,9H2,1-3H3 |
InChI-Schlüssel |
RVFKGGPTZSVTLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14926716.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926734.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14926738.png)
![5-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14926739.png)
![2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926745.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926750.png)
![(3aR,7aS)-2-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14926764.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14926769.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926774.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926793.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14926801.png)
![(3aR,7aS)-2-[3-(phenylamino)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14926818.png)
![3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926829.png)
